molecular formula C7H5BrN2 B1279511 4-bromo-1H-benzoimidazole CAS No. 83741-35-9

4-bromo-1H-benzoimidazole

Cat. No. B1279511
CAS RN: 83741-35-9
M. Wt: 197.03 g/mol
InChI Key: MUQFMGBYYAOIJK-UHFFFAOYSA-N
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Description

4-Bromo-1H-benzoimidazole is a chemical compound with the CAS Number: 83741-35-9 . It has a molecular weight of 197.03 . It is a solid substance and is stored in dry, room temperature conditions .


Molecular Structure Analysis

The IUPAC name for 4-bromo-1H-benzoimidazole is 4-bromo-1H-benzimidazole . The InChI code is 1S/C7H5BrN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) .


Physical And Chemical Properties Analysis

4-Bromo-1H-benzoimidazole is a solid substance . It has a flash point of 206.2°C and a melting point of 168°C .

Scientific Research Applications

Anticancer Agents

Benzimidazole and its derivatives, including 4-bromo-1H-benzoimidazole, have been extensively studied for their potential as anticancer agents . The structure of benzimidazole is similar to the nucleotides found in the human body, making it a promising candidate for new anticancer drugs . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Corrosion Inhibitors

Benzimidazoles, including 4-bromo-1H-benzoimidazole, have been reported as effective corrosion inhibitors for steels, pure metals, and alloys . They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Chemical Synthesis

4-bromo-1H-benzoimidazole can be used in the synthesis of other chemical compounds . It can serve as a starting material or intermediate in various chemical reactions, contributing to the development of new materials and substances .

Biological Activity

Benzimidazole and its derivatives have a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The presence of electron-donating groups (OH, OMe, –NMe2, –O–CH2–C6H5) also caused a significant increase of anticancer activity .

Drug Development

Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent . Many commercially available anticancer drugs are based on the benzimidazole skeleton such as osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine .

Heterocyclic Compounds

Benzimidazoles are important heterocyclic compounds that can be found in a number of natural and synthetically prepared biologically active compounds . They are very important molecules in therapeutic chemistry .

Mechanism of Action

Target of Action

4-Bromo-1H-benzoimidazole is a derivative of imidazole, a heterocyclic compound that is known to interact with a broad range of biological targets Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that 4-Bromo-1H-benzoimidazole may interact with a variety of cellular targets.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can modulate inflammatory responses or prevent the proliferation of cancer cells .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it is likely that 4-bromo-1h-benzoimidazole may influence multiple biochemical pathways . These could include pathways related to cell growth and proliferation, inflammation, and immune response, among others .

Pharmacokinetics

Imidazole derivatives are generally known for their high bioavailability and stability . These properties suggest that 4-Bromo-1H-benzoimidazole may also exhibit favorable pharmacokinetic characteristics.

Result of Action

Based on the known activities of imidazole derivatives, it can be inferred that 4-bromo-1h-benzoimidazole may exert various effects at the molecular and cellular levels . These could include inhibiting the growth of microorganisms, modulating inflammatory responses, or preventing the proliferation of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1H-benzoimidazole. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .

Safety and Hazards

4-Bromo-1H-benzoimidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

While the specific future directions for 4-bromo-1H-benzoimidazole are not mentioned in the search results, benzimidazoles and their derivatives have been highlighted for their broad range of chemical and biological properties, suggesting potential for further exploration in various fields .

properties

IUPAC Name

4-bromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQFMGBYYAOIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460142
Record name 4-bromo-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-benzoimidazole

CAS RN

83741-35-9
Record name 4-bromo-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-benzimidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo-2-nitrobenzenamine (4.7 g, 21.66 mmol) in formic acid (98%, 50 mL) was added 10% Pd/C and ammonium formate (13.6 g, 216.6 mmol) and the reaction mixture was stirred under nitrogen at 120° C. for 24 h. The catalyst was filtered, the filtrate was concentrated, the residue was dissolved in water (100 mL) and extracted with EtOAc (2×150 mL). The combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 1.3 g (30%) of crude 4-bromo-1H-benzo[d]imidazole (52) as dark brown solid: MS (ESI) m/z=197.1 [M+1]+.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-bromobenzene-1,2-diamine (1.5 g, 8 mmol) in formic acid (10 mL) was heated at reflux for 2 h. The reaction mixture was concentrated in vacuo. To the residue was added a satd. aq. solution of NaHCO3 and mixture was extracted with EtOAc. The combined extracts was dried (MgSO4), filtered, and evaporated in vacuo to afford 4-bromo-1H-benzo[d]imidazole as a gray solid (1.5 g, 95%). MS (ESI): m/z=197 [M+1]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1,2-diamino-3-bromobenzene (2.00 g, 10.7 mmol) in formic acid (10 mL) was stirred at 100° C. for 1 hour. The pH of the mixture was adjusted to 14 by the addition of 4 M sodium hydroxide solution, precipitating the product as a solid. This was separated by filtration, washed with water and air-dried affording the product as an off-white solid. A further crop of equally pure material precipitated from the filtrate upon standing at room temperature for a few days. Total yield=1.98 g, 94%. 1H NMR (500 MHz, d6-DMSO): δ 12.83 (1H, s), 8.30 (1H, s), 7.58 (1H, d, J=7.9 Hz), 7.41 (1H, d, J=7.1 Hz), 7.14 (1H, t, J=7.8 Hz); m/z (ES+) 197, 199 [MH+].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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